molecular formula C32H40FeP2-6 B14112016 Cyclopentane;ditert-butyl-[1-(5-diphenylphosphanylcyclopenta-1,3-dien-1-yl)ethyl]phosphane;iron

Cyclopentane;ditert-butyl-[1-(5-diphenylphosphanylcyclopenta-1,3-dien-1-yl)ethyl]phosphane;iron

Cat. No.: B14112016
M. Wt: 542.5 g/mol
InChI Key: RGCPUAGGKBHGBE-UHFFFAOYSA-N
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Description

(S)-1-[®-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine is a chiral phosphine ligand that has gained significant attention in the field of asymmetric catalysis. This compound is known for its ability to induce high enantioselectivity in various catalytic reactions, making it a valuable tool in the synthesis of enantiomerically pure compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-[®-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine typically involves the following steps:

    Preparation of the Ferrocene Derivative: The starting material, ferrocene, is first functionalized to introduce the diphenylphosphino group. This is usually achieved through a lithiation reaction followed by the addition of diphenylphosphine chloride.

    Formation of the Chiral Center: The chiral center is introduced by reacting the functionalized ferrocene with a chiral auxiliary or chiral reagent. This step is crucial for ensuring the enantioselectivity of the final product.

    Introduction of the Di-tert-butylphosphine Group: The final step involves the introduction of the di-tert-butylphosphine group through a substitution reaction. This is typically done using a suitable phosphine reagent under controlled conditions.

Industrial Production Methods

Industrial production of (S)-1-[®-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine follows similar synthetic routes but on a larger scale. The key to successful industrial production lies in optimizing reaction conditions to maximize yield and minimize impurities. This often involves the use of high-throughput screening techniques and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

(S)-1-[®-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding phosphine oxide.

    Reduction: It can be reduced back to the phosphine form from the oxide.

    Substitution: The phosphine groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields the phosphine oxide, while substitution reactions can yield a variety of alkylated or acylated phosphine derivatives.

Scientific Research Applications

(S)-1-[®-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine has a wide range of applications in scientific research:

    Chemistry: It is widely used as a ligand in asymmetric catalysis, particularly in hydrogenation and cross-coupling reactions.

    Biology: The compound has been explored for its potential in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: Its ability to induce high enantioselectivity makes it valuable in the synthesis of enantiomerically pure drugs.

    Industry: The compound is used in the production of fine chemicals and specialty materials, where high enantioselectivity is required.

Mechanism of Action

The mechanism by which (S)-1-[®-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine exerts its effects involves the formation of a chiral environment around the metal center in catalytic reactions. This chiral environment induces enantioselectivity by favoring the formation of one enantiomer over the other. The molecular targets and pathways involved depend on the specific catalytic reaction being performed.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A widely used phosphine ligand but lacks the chiral properties of (S)-1-[®-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine.

    Di-tert-butylphosphine: Another phosphine ligand but does not have the ferrocenyl group, which is crucial for the unique properties of the target compound.

    Ferrocenylphosphine: Similar in structure but may not have the same level of enantioselectivity.

Uniqueness

(S)-1-[®-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine is unique due to its combination of a ferrocenyl group and chiral phosphine ligands, which together provide high enantioselectivity and versatility in various catalytic reactions.

Properties

Molecular Formula

C32H40FeP2-6

Molecular Weight

542.5 g/mol

IUPAC Name

cyclopentane;ditert-butyl-[1-(5-diphenylphosphanylcyclopenta-1,3-dien-1-yl)ethyl]phosphane;iron

InChI

InChI=1S/C27H35P2.C5H5.Fe/c1-21(29(26(2,3)4)27(5,6)7)24-19-14-20-25(24)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;/h8-21H,1-7H3;1-5H;/q-1;-5;

InChI Key

RGCPUAGGKBHGBE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C[C-]1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C(C)(C)C)C(C)(C)C.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe]

Origin of Product

United States

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